The Pan-KDM5 Inhibitor CPI-455: A Technical Overview of its Mechanism of Action on H3K4me3 Levels
The Pan-KDM5 Inhibitor CPI-455: A Technical Overview of its Mechanism of Action on H3K4me3 Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of CPI-455, a potent and specific pan-inhibitor of the KDM5 family of histone demethylases. By targeting KDM5 enzymes, CPI-455 effectively increases global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. This document summarizes the available quantitative data on CPI-455's efficacy and selectivity, details the experimental protocols for assessing its activity, and provides visual representations of its mechanism and relevant experimental workflows.
Introduction: H3K4me3 and the KDM5 Family of Demethylases
Histone post-translational modifications play a critical role in regulating chromatin structure and gene expression. The methylation of histone H3 at lysine 4 (H3K4) is a hallmark of transcriptionally active chromatin. This modification exists in three states: mono-, di-, and trimethylation (H3K4me1, H3K4me2, and H3K4me3). H3K4me3 is particularly enriched at the transcription start sites (TSSs) of active genes and is crucial for the initiation of transcription.
The levels of H3K4 methylation are dynamically regulated by the interplay of histone methyltransferases (HMTs) and histone demethylases (HDMs). The KDM5 family of enzymes, also known as the JARID1 family, are Fe(II) and α-ketoglutarate-dependent Jumonji C (JmjC) domain-containing histone demethylases that specifically remove di- and trimethyl marks from H3K4.[1] The KDM5 family consists of four members: KDM5A (JARID1A), KDM5B (JARID1B), KDM5C (JARID1C), and KDM5D (JARID1D). Overexpression of KDM5 enzymes has been implicated in various cancers, where they contribute to oncogenesis and drug resistance by altering the epigenetic landscape.[2]
CPI-455: A Potent Pan-KDM5 Inhibitor
CPI-455 is a small molecule inhibitor that potently and selectively targets the KDM5 family of histone demethylases.[3] Its mechanism of action involves binding to the catalytic site of KDM5 enzymes, thereby preventing the demethylation of H3K4me3 and H3K4me2.
Mechanism of Action
CPI-455 acts as a competitive inhibitor of the KDM5 enzymes with respect to the co-substrate α-ketoglutarate. The crystal structure of KDM5A in complex with CPI-455 reveals that the inhibitor occupies the α-ketoglutarate binding pocket and coordinates with the active site metal ion, preventing the catalytic activity of the enzyme.[4] By inhibiting KDM5, CPI-455 leads to a global increase in the levels of H3K4me3, effectively reversing the epigenetic silencing mediated by KDM5 overexpression in cancer cells.[5][6] This elevation of H3K4me3 can lead to the reactivation of tumor suppressor genes and sensitize cancer cells to other therapeutic agents.[3]
dot
Caption: Signaling pathway of CPI-455 action.
Quantitative Data
The following tables summarize the reported in vitro and cellular activities of CPI-455.
Table 1: In Vitro Enzymatic Activity of CPI-455
| Target | IC50 (nM) | Assay Type | Reference |
| KDM5A (full-length) | 10 | Enzymatic Assay | [6][7][8] |
| KDM5B | Similar to KDM5A | Enzymatic Assay | [8] |
| KDM5C | Similar to KDM5A | Enzymatic Assay | [8] |
Table 2: Selectivity of CPI-455
| Target | Selectivity Fold (vs. KDM5) | Reference |
| KDM2, KDM3, KDM4, KDM6, KDM7 | >200 | [6] |
| KDM4C | ~200 | [8] |
| KDM7B | ~770 | [8] |
| KDM2B, KDM3B, KDM6A | No detectable inhibition | [8] |
Table 3: Cellular Activity of CPI-455
| Cell Line | IC50 (µM) | Assay Type | Reference |
| MCF-7 (Breast Cancer) | 35.4 | Cell Viability | [3] |
| T-47D (Breast Cancer) | 26.19 | Cell Viability | [3] |
| EFM-19 (Breast Cancer) | 16.13 | Cell Viability | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of CPI-455.
KDM5A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Enzymatic Assay
This assay quantitatively measures the enzymatic activity of KDM5A and the inhibitory potential of compounds like CPI-455.
Materials:
-
Recombinant human KDM5A
-
Biotinylated histone H3 (1-21) K4me3 peptide substrate
-
α-ketoglutarate
-
Fe(NH₄)₂(SO₄)₂
-
Ascorbic acid
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 0.01% BSA
-
Detection Reagents: Europium-labeled anti-H3K4me2 antibody and Streptavidin-Allophycocyanin (APC)
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of CPI-455 in DMSO, followed by a dilution in Assay Buffer.
-
Add 2 µL of the compound dilution to the wells of a 384-well plate.
-
Prepare an enzyme/co-factor mix containing KDM5A, α-ketoglutarate, Fe(NH₄)₂(SO₄)₂, and ascorbic acid in Assay Buffer.
-
Add 4 µL of the enzyme/co-factor mix to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of the biotinylated H3K4me3 substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the detection reagent mix (Europium-labeled antibody and Streptavidin-APC).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and determine IC50 values.
dot
Caption: TR-FRET enzymatic assay workflow.
Meso Scale Discovery (MSD) ELISA for Global H3K4me3 Levels
This electrochemiluminescence-based assay is used to quantify global H3K4me3 levels in cells treated with CPI-455.[9]
Materials:
-
MSD MULTI-ARRAY 96-well plates coated with anti-Total Histone H3 antibody
-
Cell lysis buffer
-
SULFO-TAG labeled anti-H3K4me3 detection antibody
-
MSD Read Buffer T
-
Plate reader (e.g., MSD SECTOR Imager)
Procedure:
-
Plate cells in 6-well plates and treat with various concentrations of CPI-455 for the desired duration.
-
Harvest and lyse the cells to extract nuclear proteins.
-
Add 25 µL of cell lysate to the wells of the MSD plate.
-
Incubate for 1-2 hours at room temperature with shaking.
-
Wash the plate 3 times with wash buffer.
-
Add 25 µL of the SULFO-TAG labeled anti-H3K4me3 antibody.
-
Incubate for 1-2 hours at room temperature with shaking.
-
Wash the plate 3 times with wash buffer.
-
Add 150 µL of MSD Read Buffer T to each well.
-
Read the plate on an MSD instrument to measure the electrochemiluminescence signal.
-
Normalize the H3K4me3 signal to the total H3 signal (or total protein concentration).
Chromatin Immunoprecipitation sequencing (ChIP-seq) for H3K4me3 Profiling
ChIP-seq is a powerful technique to map the genome-wide distribution of H3K4me3 and assess the changes induced by CPI-455.
Materials:
-
Cells treated with CPI-455 or vehicle control
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator (e.g., Bioruptor)
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells to isolate nuclei. Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to shear the chromatin to fragments of 200-600 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-H3K4me3 antibody.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome, call peaks to identify regions of H3K4me3 enrichment, and perform differential binding analysis between CPI-455 and control treated samples.
dot
Caption: ChIP-seq experimental workflow.
Conclusion
CPI-455 is a potent and selective pan-KDM5 inhibitor that effectively increases global H3K4me3 levels by targeting the catalytic activity of the KDM5 family of histone demethylases. The in-depth understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, provides a strong foundation for its further investigation and development as a therapeutic agent in oncology and other diseases characterized by epigenetic dysregulation. The methodologies outlined in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. H3K4me3 Histone ChIP-Seq Analysis Reveals Molecular Mechanisms Responsible for Neutrophil Dysfunction in HIV-Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactroceradorsalis [frontiersin.org]
- 8. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in peach reproductive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
